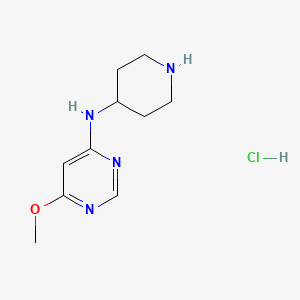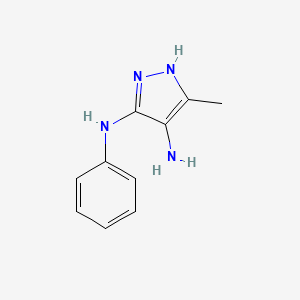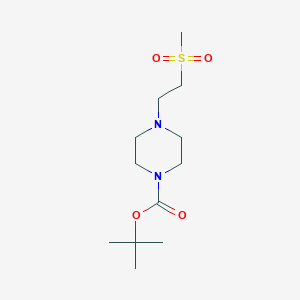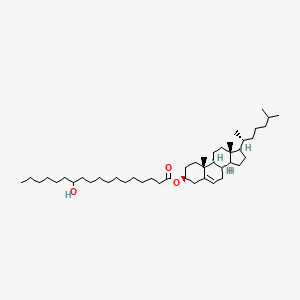
3-Hydroxy Meperidine Hydrochloride
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
3-Hydroxy Meperidine Hydrochloride is a chemical compound that belongs to the class of piperidine derivatives. This compound is characterized by the presence of a piperidine ring substituted with a hydroxyphenyl group and an ethyl ester group. It is commonly used in various scientific research applications due to its unique chemical properties.
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 3-Hydroxy Meperidine Hydrochloride typically involves the cyclization of 1,2-diamine derivatives with sulfonium salts. This reaction is carried out under basic conditions, often using diphenylvinylsulfonium triflate as a reagent . The reaction conditions are optimized to achieve high yields and purity of the desired product.
Industrial Production Methods
In industrial settings, the production of this compound may involve large-scale cyclization reactions using automated reactors. The reaction conditions, such as temperature, pressure, and reagent concentrations, are carefully controlled to ensure consistent quality and yield. The use of advanced purification techniques, such as chromatography, is also common to obtain high-purity products.
Análisis De Reacciones Químicas
Types of Reactions
3-Hydroxy Meperidine Hydrochloride undergoes various chemical reactions, including:
Oxidation: The hydroxyphenyl group can be oxidized to form quinone derivatives.
Reduction: The ester group can be reduced to the corresponding alcohol.
Substitution: The hydroxy group can be substituted with other functional groups, such as halogens or alkyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Halogenation reactions often use reagents like thionyl chloride or phosphorus tribromide.
Major Products
Oxidation: Quinone derivatives.
Reduction: Alcohol derivatives.
Substitution: Halogenated or alkylated derivatives.
Aplicaciones Científicas De Investigación
3-Hydroxy Meperidine Hydrochloride is widely used in scientific research due to its versatile chemical properties. Some of its applications include:
Chemistry: Used as a building block in the synthesis of complex organic molecules.
Biology: Employed in the study of enzyme-substrate interactions and receptor binding studies.
Medicine: Investigated for its potential therapeutic effects in various medical conditions.
Industry: Utilized in the development of new materials and chemical processes.
Mecanismo De Acción
The mechanism of action of 3-Hydroxy Meperidine Hydrochloride involves its interaction with specific molecular targets, such as enzymes or receptors. The hydroxyphenyl group can form hydrogen bonds with target molecules, while the piperidine ring provides structural stability. These interactions can modulate the activity of the target molecules, leading to various biological effects.
Comparación Con Compuestos Similares
Similar Compounds
Piperidine derivatives: Compounds with similar piperidine ring structures.
Phenyl derivatives: Compounds with similar hydroxyphenyl groups.
Uniqueness
3-Hydroxy Meperidine Hydrochloride is unique due to the combination of its piperidine ring and hydroxyphenyl group, which confer specific chemical and biological properties. This combination allows for versatile applications in various fields of research.
Propiedades
Número CAS |
5928-59-6 |
|---|---|
Fórmula molecular |
C15H22ClNO3 |
Peso molecular |
299.79 g/mol |
Nombre IUPAC |
ethyl 4-(3-hydroxyphenyl)-1-methylpiperidine-4-carboxylate;hydrochloride |
InChI |
InChI=1S/C15H21NO3.ClH/c1-3-19-14(18)15(7-9-16(2)10-8-15)12-5-4-6-13(17)11-12;/h4-6,11,17H,3,7-10H2,1-2H3;1H |
Clave InChI |
VQYMXCQZERHFHE-UHFFFAOYSA-N |
SMILES |
CCOC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl |
SMILES canónico |
CCOC(=O)C1(CCN(CC1)C)C2=CC(=CC=C2)O.Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![N-[(Benzyloxy)carbonyl]-2,4,5-trifluoro-D-phenylalanine](/img/structure/B1511747.png)

![N-[(Benzyloxy)carbonyl]-2,5-difluoro-D-phenylalanine](/img/structure/B1511755.png)



![Methyl 2-chlorobenzo[d]thiazole-7-carboxylate](/img/structure/B1511772.png)



![2-Phenyl-4,5,6,7-tetrahydrooxazolo[4,5-c]pyridine](/img/structure/B1511787.png)

